

# Preliminary Studies on PF-06815345: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

PF-06815345 is an orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] Developed by Pfizer, this compound was investigated for its potential to lower low-density lipoprotein cholesterol (LDL-C) levels. PCSK9 is a key regulator of cholesterol homeostasis by promoting the degradation of the LDL receptor (LDLR), and its inhibition is a validated therapeutic strategy for managing hypercholesterolemia.[1] Although the clinical development of PF-06815345 was discontinued for strategic business reasons unrelated to safety or efficacy, the preliminary studies conducted provide valuable insights into its mechanism of action and pharmacological profile.[2] This guide summarizes the available preclinical and clinical data on PF-06815345, offering a technical resource for researchers in the field of cardiovascular drug discovery.

# Core Data Summary Preclinical Efficacy and Potency

The preclinical evaluation of **PF-06815345** demonstrated its inhibitory activity against PCSK9 and its effect on plasma PCSK9 levels in an animal model.



Parameter	Value	Species/System	Source
IC50 (cell-free)	13.4 μΜ	N/A	[1]
IC50 (cell-based)	>20 μM	N/A	[1]
In Vivo Efficacy	72% reduction in plasma PCSK9	Humanized PCSK9 mouse model	[1][3]
In Vivo Dose	500 mg/kg (single oral dose)	Humanized PCSK9 mouse model	[1][3]
Time Point	4 hours post-dose	Humanized PCSK9 mouse model	[1][3]

### In Vitro Metabolic Stability

Preliminary in vitro studies assessed the metabolic stability of **PF-06815345** in human liver and intestinal cells.

System	Parameter	Value	Source
Human Enterocytes	Intrinsic Clearance (CLint)	<82.9 μL/min/mg	[1]
Human Hepatocytes	Intrinsic Clearance (CLint)	97.6 μL/min/mg	[1]

## Phase 1 Clinical Trial Design (NCT02654899)

A Phase 1 clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of **PF-06815345** in healthy adult subjects. The trial was a randomized, double-blind, placebocontrolled, single escalating oral dose study.[2]



Parameter	Description	Source
Study Population	Healthy male and female volunteers of non-childbearing potential, aged 18-55 years	[2]
Dosage	Single escalating oral doses	[2]
Primary Outcome Measures	Safety and tolerability, assessed by adverse events, vital signs, ECGs, and clinical laboratory tests	[2]
Secondary Outcome Measures	Pharmacokinetic parameters including AUC(0-inf) and Cmax	[2]

Note: The trial was terminated, and as such, no quantitative results have been publicly disclosed.

# Experimental Protocols In Vitro PCSK9 Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **PF-06815345** against purified PCSK9 protein.

#### Methodology:

- Recombinant human PCSK9 protein is incubated with a fluorogenic substrate in a suitable buffer system.
- **PF-06815345** is added in a range of concentrations.
- The enzymatic reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
- The fluorescence intensity, proportional to the enzymatic activity, is measured using a plate reader.



- The percentage of inhibition at each concentration of PF-06815345 is calculated relative to a
  vehicle control.
- The IC50 value is determined by fitting the concentration-response data to a sigmoidal doseresponse curve.

#### In Vivo Assessment in Humanized PCSK9 Mouse Model

Objective: To evaluate the in vivo efficacy of PF-06815345 in reducing plasma PCSK9 levels.

#### Methodology:

- Humanized PCSK9 mice, which express the human PCSK9 gene, are used for the study.
- A single oral dose of **PF-06815345** (e.g., 500 mg/kg) or vehicle is administered to the mice.
- Blood samples are collected at specified time points (e.g., 4 hours) post-dosing.
- Plasma is isolated from the blood samples by centrifugation.
- Plasma levels of human PCSK9 are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
- The percentage reduction in plasma PCSK9 levels in the PF-06815345-treated group is calculated compared to the vehicle-treated group.

#### **Phase 1 Clinical Trial Protocol (Planned)**

Objective: To assess the safety, tolerability, and pharmacokinetics of single escalating oral doses of **PF-06815345** in healthy volunteers.

#### Methodology:

- Subject Recruitment: Healthy adult volunteers meeting the inclusion and exclusion criteria are enrolled.[2]
- Dosing: Subjects are randomized to receive a single oral dose of either **PF-06815345** at a specific dose level or a matching placebo. The study follows a dose-escalation design, where

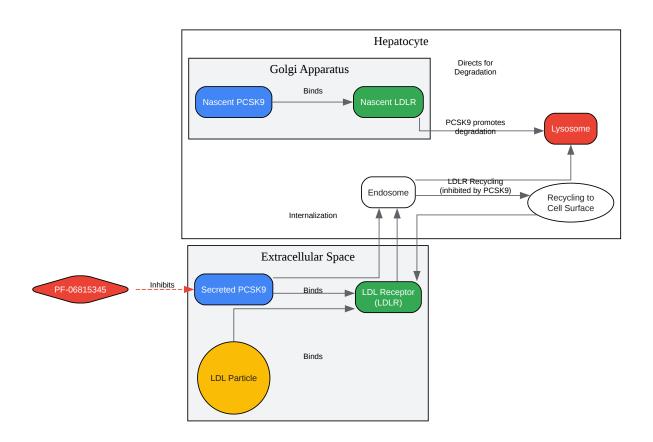


the dose is increased in subsequent cohorts of subjects after safety data from the previous dose level is reviewed.

- Safety Monitoring: Subjects are monitored for adverse events throughout the study. Vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical chemistry, urinalysis) are assessed at regular intervals.
- Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after dosing.
- Bioanalysis: Plasma concentrations of **PF-06815345** are determined using a validated bioanalytical method (e.g., LC-MS/MS).
- Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve from time zero to infinity (AUC(0-inf)) and the maximum plasma concentration (Cmax) are calculated using non-compartmental analysis.

# Visualizations PCSK9 Signaling Pathway and LDL Receptor Degradation



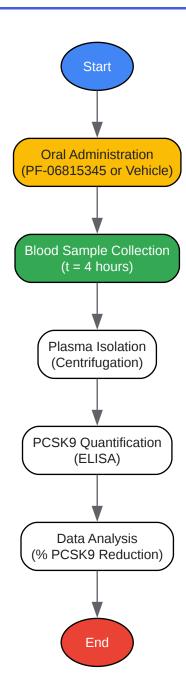


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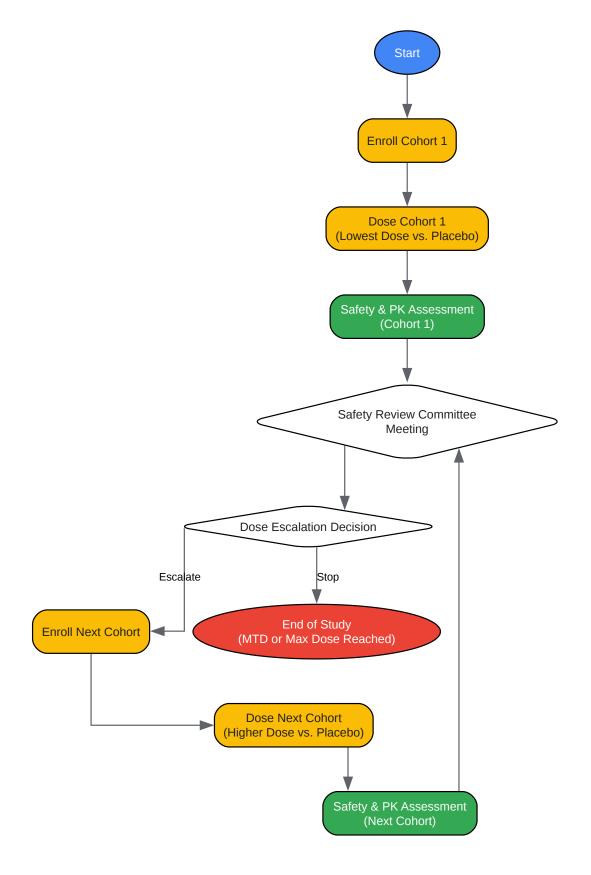
Caption: PCSK9-mediated LDL receptor degradation pathway.

# **Experimental Workflow for In Vivo Mouse Study**









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